Reduced Lipophilicity (logP) Versus Unsubstituted Analog Confers Altered Membrane Permeability
Compared to the unsubstituted analog (1-Piperidin-1-ylcyclohexyl)methylamine, the target compound exhibits a logP value of 2.77 , whereas the unsubstituted analog is estimated to have a logP of approximately 1.86 based on computational prediction. This 0.91 unit increase in logP reflects the contribution of the 4-ethyl group to lipophilicity, which can influence passive membrane permeability and tissue distribution in cellular and in vivo models.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.77 |
| Comparator Or Baseline | (1-Piperidin-1-ylcyclohexyl)methylamine: logP ≈ 1.86 |
| Quantified Difference | ΔlogP = +0.91 |
| Conditions | Computational prediction using ChemAxon software as reported by vendor; target compound data from ChemScene product datasheet. |
Why This Matters
Even a modest change in logP can alter compound permeability, cellular uptake, and non-specific binding, making the target compound distinct for SAR studies and requiring careful analog selection.
